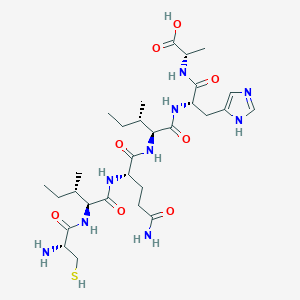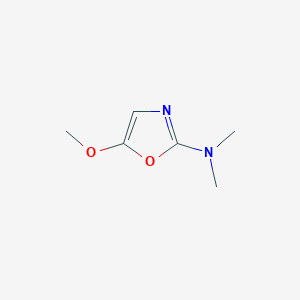
6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione is a chemical compound that belongs to the piperazine-2,5-dione family This compound is characterized by its unique structure, which includes a cyclohexyl group, a pentyl chain, and a sulfanylmethyl group attached to the piperazine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione can be achieved through multicomponent reactions (MCRs), particularly the Ugi reaction. The Ugi reaction is a versatile and efficient tool for the preparation of novel drug scaffolds from commercially available starting materials with high atom economy . The reaction involves the use of alkynyls as inputs to induce new carbon-carbon bonds during the construction of heterocycles . The selective formation of piperazine-2,5-dione over other lactams remains challenging and requires specific reaction conditions .
Industrial Production Methods: Industrial production of this compound involves the use of green catalysts such as trimethylsilyl trifluoromethane sulfonate (TMSOTf) to promote the tandem-decarboxylation of α-keto carboxylic acids . This method provides an efficient access to biologically active piperazine-2,5-dione derivatives in high yield .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols under mild reaction conditions .
Major Products: The major products formed from these reactions include various substituted piperazine-2,5-dione derivatives, which exhibit enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a valuable scaffold for the synthesis of novel bioactive compounds. In biology and medicine, it has shown promising anticancer, antibiotic, and antibacterial activities . The compound’s unique structure allows for the construction of a structurally diverse compound library, paving the way for the discovery of new drug candidates .
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction leads to the inhibition of cancer cell growth and the suppression of bacterial and viral infections .
Comparison with Similar Compounds
6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione can be compared with other similar compounds, such as tryptamine-piperazine-2,5-dione conjugates and other piperazine-2,5-dione derivatives . These compounds share a common piperazine-2,5-dione core but differ in their substituent groups, which contribute to their unique biological activities. The presence of the cyclohexyl and sulfanylmethyl groups in this compound distinguishes it from other derivatives and enhances its potential therapeutic applications .
Properties
CAS No. |
831219-65-9 |
|---|---|
Molecular Formula |
C16H28N2O2S |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
6-cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C16H28N2O2S/c1-2-3-7-10-18-14(12-8-5-4-6-9-12)15(19)17-13(11-21)16(18)20/h12-14,21H,2-11H2,1H3,(H,17,19) |
InChI Key |
FJDJCJVTJZKEFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(C(=O)NC(C1=O)CS)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14200882.png)


![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)
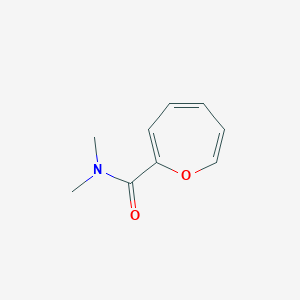
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)-](/img/structure/B14200912.png)
![3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one](/img/structure/B14200919.png)
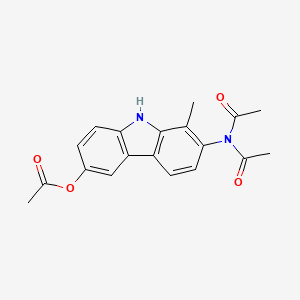
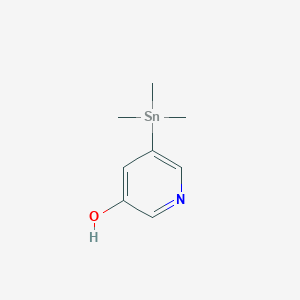
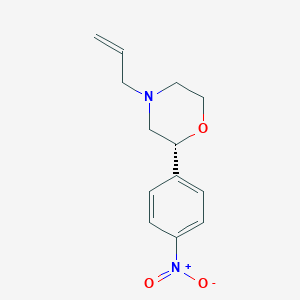
![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
